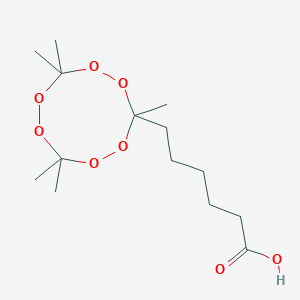

TATP-C4-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TATP-C4-acid, also known as triacetone triperoxide, is a powerful explosive compound. It is a white crystalline powder with a distinct acidic smell. This compound is known for its high explosive force, which is approximately 50-80% of that of trinitrotoluene (TNT). This compound is a primary explosive, meaning it is highly sensitive to friction, impact, and heat, making it a preferred choice for improvised explosive devices (IEDs) used by terrorists .

Vorbereitungsmethoden

TATP-C4-acid is synthesized through the reaction of acetone and hydrogen peroxide in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and prevent premature detonation. The process involves the formation of a cyclic peroxide structure, which is responsible for the compound’s explosive properties .

Industrial Production Methods

Industrial production of this compound is not common due to its high sensitivity and the associated risks. in controlled laboratory settings, the synthesis involves careful handling of reagents and strict adherence to safety protocols to prevent accidental explosions .

Analyse Chemischer Reaktionen

TATP-C4-acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.

Reduction: Reduction reactions of this compound are less common due to its highly oxidized state.

Substitution: Substitution reactions can occur, but they are typically less favorable due to the stability of the peroxide ring.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

TATP-C4-acid has several scientific research applications, including:

Detection and Forensic Analysis: Due to its use in IEDs, this compound is a focus of forensic analysis and detection methods.

Explosive Research: this compound is studied to understand its explosive properties, stability, and detonation mechanisms.

Chemical Synthesis: This compound is used as a model compound in the study of peroxide chemistry and the development of new synthetic methodologies.

Wirkmechanismus

The explosive nature of TATP-C4-acid is due to the presence of weak oxygen-oxygen bonds in its cyclic peroxide structure. Upon detonation, these bonds break rapidly, releasing a large amount of energy in the form of heat and gas. The primary molecular targets and pathways involved in its explosive mechanism include the rapid decomposition of the peroxide ring and the subsequent formation of stable by-products such as water and carbon dioxide .

Vergleich Mit ähnlichen Verbindungen

TATP-C4-acid is often compared with other explosive compounds such as:

Trinitrotoluene (TNT): this compound has a higher sensitivity to friction and impact compared to TNT, making it more dangerous to handle.

Hexamethylene triperoxide diamine (HMTD): Both this compound and HMTD are primary explosives with similar sensitivity and explosive properties.

Pentaerythritol tetranitrate (PETN): PETN is more stable than this compound and is commonly used in military applications

This compound is unique due to its ease of synthesis from readily available household chemicals, making it a compound of interest in both scientific research and forensic analysis .

Eigenschaften

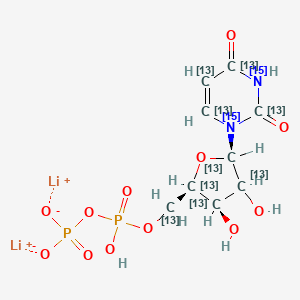

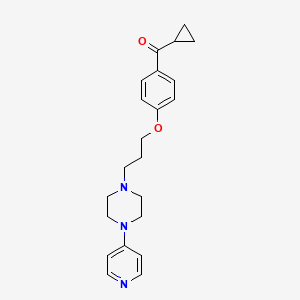

Molekularformel |

C14H26O8 |

|---|---|

Molekulargewicht |

322.35 g/mol |

IUPAC-Name |

6-(3,6,6,9,9-pentamethyl-1,2,4,5,7,8-hexaoxonan-3-yl)hexanoic acid |

InChI |

InChI=1S/C14H26O8/c1-12(2)17-18-13(3,4)20-22-14(5,21-19-12)10-8-6-7-9-11(15)16/h6-10H2,1-5H3,(H,15,16) |

InChI-Schlüssel |

KGDQIGKUXZQNRH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OOC(OOC(OO1)(C)CCCCCC(=O)O)(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)

![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)